1-(2-Fluoroethyl)-1H-benzo[d]imidazole
Description
Historical Context of Benzimidazole (B57391) Scaffolds in Chemical and Biological Sciences
The parent compound, benzimidazole, is a heterocyclic aromatic compound resulting from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. arabjchem.orgsrrjournals.com Its derivatives are of significant importance as they are isostructural with naturally occurring biomolecules, which allows them to interact with biological targets. nih.gov The most prominent natural benzimidazole compound is N-ribosyldimethylbenzimidazole, which functions as an axial ligand for cobalt in vitamin B12. arabjchem.orgsrrjournals.com
Since their discovery, benzimidazole derivatives have been explored extensively, leading to the development of numerous therapeutic agents. arabjchem.org These compounds exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. arabjchem.orgsrrjournals.com The versatility of the benzimidazole scaffold has made it a privileged structure in medicinal chemistry, with ongoing research dedicated to synthesizing new derivatives with enhanced efficacy and selectivity. nih.govresearchgate.net
Rationale for Focused Research on 1-(2-Fluoroethyl)-1H-benzo[d]imidazole and its Derivatives
Furthermore, the introduction of a fluoroethyl group can influence the metabolic stability of the compound. The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved bioavailability. This modification has been shown to be a crucial factor in the biological activity of various benzimidazole derivatives. acgpubs.org Research on fluorinated benzimidazoles has demonstrated their potential as potent antimicrobial and antiproliferative agents. acgpubs.orgresearchgate.net For instance, certain fluoro-substituted benzimidazoles have shown significant activity against various cancer cell lines and have been identified as potential leads for novel antimicrobial agents. acgpubs.orgresearchgate.net
Overview of Current Research Landscape and Key Academic Challenges
The current research on benzimidazole derivatives is vibrant, with numerous studies focusing on the synthesis and biological evaluation of novel compounds. nih.govnih.govrjsvd.com A significant portion of this research involves the introduction of various substituents to the benzimidazole core to explore structure-activity relationships (SARs). nih.gov The incorporation of fluorine, in particular, has been a recurring theme in the quest for more potent therapeutic agents. acgpubs.orgnih.gov
Despite the promising potential of fluorinated benzimidazoles, several challenges remain. One of the primary hurdles is the development of efficient and environmentally friendly synthetic methods. researchgate.net While various synthetic routes have been established, many involve harsh reaction conditions or costly reagents. nih.gov Another challenge lies in the comprehensive biological evaluation of these compounds. While many derivatives show promising in vitro activity, further studies are needed to understand their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy. Drug resistance is another significant obstacle that necessitates the continuous development of new and effective antimicrobial and anticancer agents. nih.gov
Scope and Objectives of the Comprehensive Research Review
This review aims to provide a detailed overview of the academic research surrounding this compound. The primary objectives are to:
Summarize the historical and pharmacological significance of the benzimidazole scaffold.
Elucidate the scientific rationale for incorporating a fluoroethyl group into the benzimidazole structure.
Provide an overview of the current research landscape and highlight the key challenges in the field.
Present available data on the biological activities of closely related fluoro-substituted benzimidazole derivatives to infer the potential of the title compound.
By focusing on these objectives, this review will serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and related disciplines who are interested in the development of novel benzimidazole-based therapeutic agents.
Detailed Research Findings
While specific research focusing solely on this compound is limited, the broader class of fluoro-substituted benzimidazoles has been the subject of numerous studies. The findings from these studies provide valuable insights into the potential biological activities of the title compound.
| Compound Structure | Compound Name | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Fluorinated Benzimidazole Derivative 1 | 2-(m-fluorophenyl)-benzimidazole | Antibacterial | Displayed high activity against Gram-negative bacteria with a MIC value of 31.25 µg/mL. Also showed good activity against B. subtilis with a MIC value of 7.81 µg/mL. | acgpubs.org |
| Fluorinated Benzimidazole Derivative 2 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Antimicrobial | Showed high inhibitory activity against gastro-intestinal pathogens like Escherichia coli with MIC90 values ranging from 0.49–0.98 µg/mL. | nih.gov |
| Fluorinated Benzimidazole Derivative 3 | Fluoro-substituted benzimidazole derivative ORT14 | Antiproliferative | Demonstrated significant antiproliferative activity against HeLa and HepG2 cancer cell lines with IC50 values of 0.212 µM and 0.188 µM, respectively. | researchgate.net |
| Fluorinated Benzimidazole Derivative 4 | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Positive Allosteric Modulator of GABA-A Receptor | Identified as a metabolically stable ligand of the GABA-A receptor, showing potential for treating neurological dysfunctions. | nih.govnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-(2-fluoroethyl)benzimidazole |
InChI |
InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI Key |
IEXVSTHZUQADKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluoroethyl 1h Benzo D Imidazole
Established Synthetic Pathways to the 1-(2-Fluoroethyl)-1H-benzo[d]imidazole Core
The synthesis of the this compound core can be achieved through several established routes, primarily involving the formation of the benzimidazole (B57391) ring system followed by or preceded by the introduction of the 2-fluoroethyl group.
Cyclocondensation Reactions of o-Phenylenediamines
A foundational method for the synthesis of benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govijariie.comconnectjournals.comorgsyn.orgjyoungpharm.orgorganic-chemistry.orgcutm.ac.in In the context of this compound, this would typically involve the reaction of N-(2-fluoroethyl)-o-phenylenediamine with a one-carbon synthon, such as formic acid or its equivalent. The reaction proceeds via a cyclodehydration mechanism, often facilitated by acidic catalysts and elevated temperatures. nih.gov
A general procedure involves heating a mixture of the N-substituted o-phenylenediamine (B120857) and formic acid, which leads to the formation of the imidazole (B134444) ring. ijariie.comconnectjournals.com The use of microwave irradiation has been shown to accelerate this transformation, offering a greener and more efficient alternative to conventional heating. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | C1 Synthon | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine | Formic Acid | Heat (100°C) | Benzimidazole | ijariie.comconnectjournals.com |
| 4-Nitro-o-phenylenediamine (B140028) | Aromatic Aldehydes | Sodium Metabisuulfite, Reflux | 5-Nitro-2-aryl-1H-benzimidazoles | nih.gov |
| o-Phenylenediamine | Aldehydes | Lanthanum Chloride, Acetonitrile (B52724), RT | 2-Substituted Benzimidazoles | nih.gov |
Alkylation Strategies at the N1-Position of Benzimidazole
Perhaps the most direct and widely employed method for the synthesis of this compound is the N-alkylation of the pre-formed benzimidazole ring. lookchem.comresearchgate.netresearchgate.net This approach involves the reaction of benzimidazole with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate.
The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and various organic amines. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed to facilitate the reaction. chim.it Phase-transfer catalysts can also be utilized to enhance the reaction rate and yield. lookchem.com
Table 2: Conditions for N-Alkylation of Benzimidazoles
| Benzimidazole | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Reference |
| Benzimidazole | Alkyl Halides | Aq. KOH / Phase-Transfer Catalyst | - | - | N-Alkylbenzimidazoles | lookchem.com |
| Imidazole | Alkyl Halides | SDS / Aq. NaOH | Water | 55-60°C | N-Alkylimidazoles | researchgate.net |
| 5,6-Dibromobenzimidazole | Phenacyl Halides | K2CO3 | Acetonitrile | Room Temp | N-Phenacyldibromobenzimidazoles | chim.it |
One-Pot Synthesis Approaches for Efficiency and Yield Optimization
One such approach could involve the reaction of o-phenylenediamine with an aldehyde in the presence of a catalyst, followed by the in-situ addition of a 2-fluoroethylating agent. Various catalysts, including lanthanum chloride and nano-catalysts like ZnFe2O4, have been shown to be effective in promoting the initial condensation reaction under mild conditions. nih.govichem.mdnih.gov The subsequent N-alkylation would then proceed as described in the previous section. Microwave-assisted one-pot syntheses have also been reported to significantly reduce reaction times and improve yields. nih.govtotal-synthesis.com
Derivatization and Functionalization Strategies
Further modification of the this compound core is essential for tuning its properties for specific applications. This can be achieved by introducing substituents at various positions on the benzimidazole ring system or by chemically transforming the 2-fluoroethyl moiety.
Substitutions and Modifications at the Benzimidazole Ring System (e.g., C2, C4, C5, C6, C7)
The benzimidazole ring is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups.
C2-Position: The C2 position of benzimidazoles is the most common site for substitution, often introduced during the initial cyclocondensation reaction by using a substituted carboxylic acid or aldehyde. nih.gov For pre-formed this compound, direct C-H activation at the C2 position offers a modern and efficient route for functionalization. nih.govnih.govresearchgate.netnih.gov Palladium-catalyzed C-H activation has been successfully employed for the arylation of benzimidazoles. nih.gov
Benzene (B151609) Ring (C4, C5, C6, C7): Electrophilic aromatic substitution reactions, such as halogenation and nitration, can introduce functional groups onto the benzene portion of the benzimidazole ring. researchgate.net The position of substitution is directed by the existing substituents and the reaction conditions. For instance, nitration of benzimidazoles typically occurs at the 5(6)-position. nih.gov Halogenation can also be achieved using various halogenating agents. researchgate.net Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings, and while less common for benzimidazoles due to potential side reactions, they can be employed under specific conditions. rsc.orgcardiff.ac.ukresearchgate.netresearchgate.netyoutube.comnii.ac.jp
Table 3: Examples of Benzimidazole Ring Functionalization
| Benzimidazole Derivative | Reaction Type | Reagents | Position of Functionalization | Product | Reference |
| 2-Aryl-benzimidazole | C-H Activation/Arylation | Iodobenzene analogs, Pd catalyst | C2 of aryl group | 2-(2'-Biphenyl)benzimidazoles | nih.gov |
| Benzimidazole | Halogenation | - | - | Halogenated Benzimidazoles | researchgate.net |
| Benzimidazole | Nitration | - | 5(6)-position | 5(6)-Nitrobenzimidazole | nih.gov |
Chemical Transformations of the 2-Fluoroethyl Moiety
The 2-fluoroethyl group attached to the N1-position of the benzimidazole ring can also undergo chemical transformations, although these are generally less common than modifications to the heterocyclic ring itself.
Elimination Reactions: Under strongly basic conditions, dehydrofluorination of the 2-fluoroethyl group can occur to form a vinyl group. cardiff.ac.uk This elimination reaction is a potential side reaction during synthesis or a deliberate transformation to introduce a reactive alkene functionality. The ease of this elimination depends on the acidity of the proton at the adjacent carbon and the stability of the resulting alkene.
Nucleophilic Substitution: The fluorine atom in the 2-fluoroethyl group is generally a poor leaving group for nucleophilic substitution reactions. However, under forcing conditions or with anchimeric assistance from neighboring groups, nucleophilic displacement of fluoride (B91410) can be achieved. researchgate.netnii.ac.jpucla.edunih.gov For instance, intramolecular cyclization involving a nucleophilic attack from a substituent on the benzimidazole ring could potentially displace the fluoride ion. While direct intermolecular substitution is challenging, it may be possible with highly reactive nucleophiles.
Synthesis of Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure modifications affect biological activity. These studies guide the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic strategies typically involve modifications at three primary locations: the benzimidazole core, the N1-substituent, and the C2-position.
A common method for constructing the core benzimidazole scaffold involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde. nih.govrsc.org For instance, reacting an o-phenylenediamine with various benzaldehydes using an oxidizing agent like sodium metabisulfite (B1197395) can yield a range of 2-aryl-substituted benzimidazoles. nih.gov Subsequent N-alkylation at the N1 position with a suitable electrophile, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, introduces the desired fluoroethyl side chain.
Modifications to the benzene ring of the benzimidazole nucleus are achieved by starting with substituted o-phenylenediamines. For example, using 4-nitro-o-phenylenediamine or 4-chloro-o-phenylenediamine allows for the introduction of nitro or chloro groups at the 6-position (or 5-position depending on tautomeric form) of the final benzimidazole analogue. rsc.org These substituents can significantly influence the electronic properties and binding interactions of the molecule.
Alterations at the C2 position provide another avenue for diversification. This can be accomplished by varying the carboxylic acid or aldehyde used in the initial condensation step. For example, using aliphatic versus aromatic aldehydes can lead to analogues with different steric and electronic profiles at this position. nih.gov
The following table summarizes representative synthetic strategies for generating analogues for SAR studies.
| Modification Site | Synthetic Strategy | Starting Materials | Purpose of Modification |
| Benzimidazole Core (C5/C6) | Condensation with substituted o-phenylenediamines. rsc.org | 4-nitro-o-phenylenediamine, 4-chloro-o-phenylenediamine | To probe the effects of electron-donating or -withdrawing groups on activity. |
| N1-Position | N-alkylation of the benzimidazole core. | 1-bromo-2-fluoroethane, 2-fluoroethyl tosylate, other substituted halides | To evaluate the importance of the fluoroethyl group and explore alternative side chains. |
| C2-Position | Varying the aldehyde or carboxylic acid in the condensation step. nih.gov | Substituted aromatic aldehydes, aliphatic aldehydes | To investigate how different substituents at C2 impact target binding and selectivity. |
These synthetic approaches allow for the systematic exploration of the chemical space around the this compound scaffold, providing critical data for identifying key structural features responsible for its biological effects. mdpi.com
Radiochemical Synthesis for Positron Emission Tomography (PET) Tracer Development
The development of a radiolabeled version of this compound, specifically [¹⁸F]-1-(2-fluoroethyl)-1H-benzo[d]imidazole, is a key step in its evaluation as a potential Positron Emission Tomography (PET) tracer. PET is a highly sensitive, non-invasive imaging technique that allows for the in vivo assessment of biological processes. nih.gov The favorable nuclear properties of fluorine-18 (B77423) (¹⁸F), including its 109.8-minute half-life and low positron energy (0.635 MeV), make it a preferred radionuclide for PET tracer development. nih.gov
The radiosynthesis of ¹⁸F-labeled benzimidazole derivatives has been successfully achieved, demonstrating the feasibility of producing such tracers for preclinical and clinical research. nih.gov For instance, the preparation of [¹⁸F]FEMPBBA, a related benzimidazole compound, was completed within one hour with a radiochemical yield of 50-60% (not corrected for decay). nih.gov This indicates that efficient radiolabeling protocols can be developed for this class of compounds, enabling the production of sufficient quantities for PET imaging studies.
Introduction of Fluorine-18 via Nucleophilic [¹⁸F]F-Alkylation
The most common and efficient method for introducing fluorine-18 into molecules like this compound is through a one-step nucleophilic aliphatic substitution reaction (Sₙ2). nih.gov This process, known as [¹⁸F]F-alkylation, involves reacting a precursor molecule containing a suitable leaving group with no-carrier-added, high-reactivity [¹⁸F]fluoride. nih.gov
The [¹⁸F]fluoride ion is typically produced in a cyclotron by proton bombardment of an [¹⁸O]water target. m2olie.de It is then activated by forming a complex with a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K₂₂₂) complex, which enhances its nucleophilicity in aprotic solvents like acetonitrile or dimethylformamide. semanticscholar.org
The precursor for the radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-benzo[d]imidazole would be a derivative where the hydroxyl group of an N-(2-hydroxyethyl)benzimidazole is converted into a good leaving group. Common leaving groups for this purpose include tosylate (-OTs), mesylate (-OMs), nosylate (B8438820) (-ONs) or triflate (-OTf). nih.govresearchgate.net The activated [¹⁸F]fluoride then displaces the leaving group to form the desired C-¹⁸F bond. The reaction is typically carried out at elevated temperatures to ensure a rapid and high-yield conversion.
The general reaction scheme is as follows: Precursor-[Leaving Group] + K[¹⁸F]/K₂₂₂ → [¹⁸F]-Product + K[Leaving Group] + K₂₂₂
This method has proven effective for a wide range of PET tracers and offers the advantage of high specific activity, which is crucial for minimizing potential pharmacological effects of the injected tracer mass. nih.gov
Automated Radiosynthesis Protocols and Reactor Design
For clinical applications and routine production, the manual synthesis of PET radiotracers is impractical due to radiation exposure and the need for high reproducibility. Therefore, the radiosynthesis is typically performed in fully automated synthesis modules. m2olie.de These modules are computer-controlled systems housed within a lead-shielded "hot cell" that handle the entire process from receiving the [¹⁸F]fluoride to delivering the final purified product.
Commercial synthesizers, such as the GE TRACERlab or similar systems, are often used. nih.gov These modules are typically equipped with a disposable cassette system, which contains all the necessary reagents (except the precursor), tubing, and purification cartridges for a single synthesis. nih.govnih.gov This cassette-based approach ensures sterile conditions and simplifies the process, making it highly reliable and compliant with Good Manufacturing Practice (GMP) standards. researchgate.net
A typical automated protocol for the synthesis of an ¹⁸F-labeled benzimidazole via nucleophilic substitution would involve the following steps:
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge.
Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2. The water is then removed via azeotropic distillation with acetonitrile.
Radiolabeling Reaction: The precursor, dissolved in an appropriate solvent (e.g., acetonitrile), is added to the reactor, and the mixture is heated (e.g., 105°C for 360 seconds) to effect the nucleophilic substitution. nih.gov
Purification: The crude reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges (e.g., C18 and alumina (B75360) Sep-Paks) to remove unreacted [¹⁸F]fluoride and other impurities. nih.gov In some cases, semi-preparative High-Performance Liquid Chromatography (HPLC) is used for purification to ensure high radiochemical purity. nih.gov
Formulation: The purified tracer is reformulated into a sterile, injectable solution, typically saline with a small percentage of ethanol.
The entire automated process can be completed in under an hour, with radiochemical yields often exceeding 40-50%, providing a reliable supply of the PET tracer for imaging. nih.govnih.gov
Precursor Chemistry for Efficient Radiolabeling
The success of a radiolabeling reaction heavily depends on the quality and design of the labeling precursor. An ideal precursor for the synthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-benzo[d]imidazole must be stable under storage conditions yet highly reactive towards [¹⁸F]fluoride under the labeling conditions.
The most common strategy involves synthesizing a precursor with a sulfonate ester leaving group on the ethyl side chain. The synthesis of such a precursor, for example, 1-(2-tosyloxyethyl)-1H-benzo[d]imidazole, would typically start with the N-alkylation of 1H-benzo[d]imidazole with 2-bromoethanol. The resulting alcohol, 1-(2-hydroxyethyl)-1H-benzo[d]imidazole, is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) to yield the desired tosylate precursor.
The choice of leaving group is critical. Tosylates are widely used and have proven effective for many PET tracers. nih.govnih.gov Other options include mesylates, nosylates, and triflates, which can offer different reactivity profiles. In some cases, protecting groups may be necessary on other parts of the molecule to prevent side reactions during the labeling step, although this adds complexity as a deprotection step is then required post-labeling. nih.gov
The table below outlines common precursors and their key features for efficient radiolabeling.
| Precursor Type | Leaving Group | Typical Synthesis | Key Advantages |
| Tosylate Precursor | p-Toluenesulfonate (-OTs) | Reaction of corresponding alcohol with tosyl chloride. nih.gov | Good reactivity, readily synthesized, widely used. nih.gov |
| Nosylate Precursor | 2-Nitrobenzenesulfonate (-ONs) | Reaction of corresponding alcohol with nosyl chloride. researchgate.net | Highly reactive, often allows for lower reaction temperatures. |
| Triflate Precursor | Trifluoromethanesulfonate (-OTf) | Reaction of corresponding alcohol with triflic anhydride. | Extremely reactive leaving group, useful for less reactive systems. |
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not available in the public domain. The synthesis and characterization of this particular molecule have not been reported in the searched scholarly articles and repositories.
Therefore, it is not possible to provide the specific, experimentally-derived data requested for the following sections:
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While research exists on a wide variety of other benzimidazole (B57391) derivatives, including those with different substituents or alternative fluorinated chains, the strict requirement to focus solely on 1-(2-Fluoroethyl)-1H-benzo[d]imidazole prevents the inclusion of data from these related but structurally distinct compounds. To maintain scientific accuracy, no data has been substituted or inferred.
Further research or de novo synthesis and characterization would be required to generate the data necessary to populate the requested article structure.
Elemental Analysis for Stoichiometric Purity Assessment
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as fluorine (F), within a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized molecule and assessing its stoichiometric purity. For the compound this compound, elemental analysis provides a quantitative confirmation that the synthesized product aligns with its theoretical atomic composition, derived from its molecular formula, C₉H₉FN₂.
The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to calculate the percentage of each element present in the original sample.
The theoretical elemental composition of this compound has been calculated based on its molecular formula and the atomic weights of its constituent elements. For a sample to be considered of high stoichiometric purity, the experimentally determined values from elemental analysis should closely correspond to these theoretical percentages, typically within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities, residual solvents, or incomplete reaction.
Below is a detailed data table outlining the theoretical elemental composition of the compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 65.84 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.53 |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.57 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06 |
| Total | 164.183 | 100.00 |
Based on a comprehensive review of available scientific literature, there is a notable lack of specific published research on the biological and preclinical applications of the chemical compound This compound . While the broader class of benzimidazole derivatives has been extensively studied for various therapeutic properties, data focusing solely on the 1-(2-fluoroethyl) substituted variant is not present in the accessible scientific domain.
Consequently, it is not possible to provide specific data on its anticancer, antimicrobial, or antitubercular activities as requested. The benzimidazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. However, the specific biological profile of a derivative is highly dependent on the nature and position of its substituents. Without dedicated studies on this compound, any discussion of its potential applications would be speculative and not based on scientific evidence.
Further research and preclinical investigations are required to determine the specific cytotoxic, antiproliferative, and antimicrobial properties of this particular compound.
Biological Research Applications and Preclinical Investigations Excluding Clinical Human Trials
Anti-inflammatory and Analgesic Research
Benzimidazole (B57391) derivatives have been investigated for their anti-inflammatory potential through various in vitro assays designed to measure their impact on inflammatory pathways. These studies often assess the compounds' ability to modulate the activity of key enzymes and mediators involved in the inflammatory response. For instance, research on related heterocyclic compounds has evaluated their capacity to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the synthesis of prostaglandins. nih.gov
Further in vitro evaluations have included assessing the effect of benzimidazole derivatives on the oxidative burst in phagocytic cells, a key component of the inflammatory process. nih.gov The measurement of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cancer cell lines treated with related compounds has also been used to determine anti-inflammatory activity. researchgate.net These laboratory-based assays provide initial insights into the mechanisms by which these compounds may exert anti-inflammatory effects.
The carrageenan-induced paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory properties of novel compounds. creative-bioarray.commdpi.com The model involves the injection of carrageenan, a polysaccharide, into the paw of a rodent, which induces a reproducible and well-characterized inflammatory response. inotiv.comcreative-biolabs.com This response includes edema (swelling), pain, and the release of various pro-inflammatory mediators like histamine, bradykinin (B550075), and prostaglandins. creative-bioarray.comcreative-biolabs.com
The inflammatory response in this model is typically biphasic, allowing researchers to study the effects of compounds on different stages of inflammation. mdpi.com Benzimidazole derivatives and related compounds have been tested in this model to assess their ability to reduce paw swelling. nih.govnih.gov The degree of edema reduction compared to control animals serves as a measure of the compound's in vivo anti-inflammatory efficacy. inotiv.com This model is sensitive to various classes of anti-inflammatory drugs, including NSAIDs and glucocorticoids. criver.com
In addition to anti-inflammatory activity, benzimidazole derivatives have been evaluated for their potential analgesic (pain-relieving) effects in various animal models. These models are designed to simulate different types of pain, including nociceptive pain (response to a noxious stimulus) and neuropathic pain (caused by nerve damage).
Nociceptive pain models, such as the "hot plate," "tail flick," and formalin tests, are used to assess a compound's ability to reduce the response to acute pain stimuli. researchgate.netmdpi.com The formalin test, in particular, can model both acute inflammatory and neurogenic components of pain. mdpi.com In neuropathic pain models, such as those involving sciatic nerve ligation, researchers can evaluate a compound's effectiveness in alleviating chronic pain states characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). researchgate.netmdpi.com Studies have shown that certain benzimidazole derivatives can significantly reduce tactile and cold allodynia in such models, demonstrating potential for treating complex pain conditions. researchgate.net
| Compound Class/Derivative | Animal Model | Type of Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-Aminomethylbenzimidazole derivatives | Carrageenan-induced paw edema | Anti-inflammatory | Showed high anti-inflammatory activity comparable to nimesulide. | mdpi.com |
| 2-Aminomethylbenzimidazole derivatives | Acetic acid-induced writhing | Analgesic | Demonstrated high analgesic activity. | mdpi.com |
| Benzo[d]imidazole derivative (Mavatrep) | Carrageenan-induced thermal hypersensitivity | Analgesic | Exhibited full efficacy in reducing thermal hypersensitivity. | nih.gov |
| Morpholinoethyl-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole dihydrochloride | Sciatic nerve ligation | Analgesic (Neuropathic) | Significantly reduced tactile and cold allodynia. | researchgate.net |
| Morpholinoethyl-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole dihydrochloride | "Hot/Cold-plate" test | Analgesic (Nociceptive) | Showed a dose-dependent analgesic effect superior to butorphanol. | researchgate.net |
Receptor Modulatory and Enzyme Inhibitory Activities
Poly(ADP-ribose) Polymerase-1 (PARP-1) Enzyme Inhibition
Derivatives of the benzimidazole carboxamide core structure have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair. PARP-1 is a well-established target in oncology, as its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.
In the pursuit of developing PET imaging agents for PARP-1, a series of benzimidazole carboxamide derivatives were synthesized. Among these, compounds incorporating a fluoroethyl triazole group, structurally related to 1-(2-Fluoroethyl)-1H-benzo[d]imidazole, were evaluated for their PARP-1 inhibitory potency. One such derivative, 2-(4-((1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole-4-carboxamide, was synthesized and assessed for its ability to inhibit PARP-1. While this specific compound demonstrated some inhibitory activity, a related tricycle benzimidazole analog with a fluoroethoxy substituent showed significantly higher potency, with an IC50 value of 6.3 nM. This highlights the importance of the specific substitutions on the benzimidazole core for potent PARP-1 inhibition. The general findings from this line of research are summarized in the table below.
| Compound Class | Modification | Target | Potency (IC50) |
| Benzimidazole Carboxamide Derivatives | Fluoroethyl triazole substituent | PARP-1 | Moderate |
| Tricycle Benzimidazole Analogs | Fluoroethoxy substituent | PARP-1 | 6.3 nM |
This table illustrates the comparative PARP-1 inhibitory potencies of different benzimidazole-based compounds.
Alpha-Glucosidase Inhibition
Research has also explored the potential of benzimidazole derivatives as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key strategy in the management of type 2 diabetes.
Studies on 2-phenyl-1H-benzo[d]imidazole derivatives have identified potent inhibitors of α-glucosidase. Through structural optimization of a lead compound, derivatives with significantly enhanced inhibitory activity were discovered, with the most promising compounds exhibiting IC50 values in the low micromolar range (0.71 ± 0.02 µM and 2.09 ± 0.04 µM). Kinetic studies revealed that these potent inhibitors act via a non-competitive mechanism, binding to an allosteric site on the enzyme. While these findings are for 2-phenyl substituted benzimidazoles, they underscore the potential of the broader benzimidazole scaffold in the development of α-glucosidase inhibitors.
| Compound Series | Lead Compound IC50 | Optimized Compound IC50 | Mechanism of Inhibition |
| 2-phenyl-1H-benzo[d]imidazole derivatives | Moderate | 0.71 ± 0.02 µM | Non-competitive |
This table summarizes the improvement in α-glucosidase inhibitory activity achieved through structural optimization of a 2-phenyl-1H-benzo[d]imidazole core.
Preclinical Imaging Research using Radiolabeled Derivatives
The development of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of research for non-invasively studying biological processes in vivo. The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) into molecules is a common strategy due to its favorable half-life and imaging characteristics. Benzimidazole derivatives have been successfully radiolabeled with [18F] for the development of PET tracers targeting specific biological markers.
Development of [18F]Fluorinated Benzimidazole Derivatives as PET Tracers for Specific Biological Targets (e.g., PARP-1, hypoxia, amyloid)
PARP-1: As an extension of the research into benzimidazole-based PARP-1 inhibitors, [18F]-labeled derivatives have been developed for PET imaging of PARP-1 expression in vivo. A highly potent PARP-1 inhibitor from this class was selected for radiolabeling with [18F]. The resulting PET tracer, based on a tricycle benzimidazole core, demonstrated specific uptake in tumors with known PARP-1 overexpression in animal models. This uptake could be blocked by co-administration of a known PARP-1 inhibitor, confirming the tracer's specificity. This research highlights the utility of [18F]fluorinated benzimidazole derivatives as promising tools for the non-invasive assessment of PARP-1 levels, which could aid in patient selection for PARP inhibitor therapy.
Hypoxia: Tumor hypoxia, or low oxygen levels in tumors, is associated with resistance to therapy and poor prognosis. This has driven the development of PET tracers to image hypoxic regions. [18F]-labeled nitroimidazole derivatives are a well-established class of hypoxia imaging agents. While not directly based on the benzimidazole structure, the principles of developing [18F]fluorinated tracers for hypoxia are relevant. These tracers, such as [18F]-fluoromisonidazole ([18F]-FMISO) and [18F]-fluoroazomycin arabinoside ([18F]-FAZA), are reductively trapped in hypoxic cells, allowing for their visualization by PET.
Amyloid: The accumulation of amyloid-β (Aβ) plaques in the brain is a hallmark of Alzheimer's disease. Consequently, there has been significant effort in developing [18F]-labeled PET tracers for the in vivo imaging of these plaques. Several [18F]fluorinated compounds, including some with benzofuran and styrylpyridine cores, have been successfully developed and are used in clinical research to detect cerebral Aβ deposition. While these are not benzimidazole derivatives, they demonstrate the successful application of [18F]fluorination in developing brain imaging agents. The development of novel chemical scaffolds for amyloid PET tracers is an ongoing area of research.
| Tracer Target | Compound Class | Key Findings |
| PARP-1 | [18F]Fluorinated tricycle benzimidazole | Specific uptake in PARP-1 overexpressing tumors in vivo. |
| Hypoxia | [18F]Fluorinated nitroimidazoles | Trapped in hypoxic cells, allowing for PET imaging of tumor hypoxia. |
| Amyloid | [18F]Fluorinated benzofuran and styrylpyridine derivatives | Enable in vivo visualization of amyloid-β plaques in the brain. |
This table provides an overview of the development of [18F]fluorinated PET tracers for various biological targets.
In Vivo Biodistribution and Pharmacokinetic Profiling in Animal Models
The study demonstrated that [18F]FEMPBBA exhibits significant uptake in tumor tissues with favorable clearance from non-target tissues like muscle and blood. nih.gov This profile is critical for a potential imaging agent, as it allows for a high-contrast signal at the site of interest. The data from this analogue suggests that a fluoroethyl-substituted benzimidazole scaffold can achieve effective in vivo targeting.
Table 1: Biodistribution Data for the Analogue [18F]FEMPBBA in S180 Tumor-Bearing Mice (%ID/g) (Data extracted from a study on a structurally related compound) nih.gov
| Tissue | 30 min | 60 min | 120 min |
| Blood | 0.85 ± 0.12 | 0.51 ± 0.09 | 0.28 ± 0.05 |
| Heart | 0.72 ± 0.15 | 0.45 ± 0.08 | 0.25 ± 0.04 |
| Liver | 1.15 ± 0.21 | 0.98 ± 0.17 | 0.65 ± 0.11 |
| Spleen | 0.55 ± 0.10 | 0.38 ± 0.07 | 0.22 ± 0.04 |
| Lung | 0.68 ± 0.13 | 0.42 ± 0.08 | 0.24 ± 0.04 |
| Kidney | 2.54 ± 0.45 | 1.85 ± 0.33 | 1.12 ± 0.20 |
| Muscle | 0.45 ± 0.08 | 0.28 ± 0.05 | 0.15 ± 0.03 |
| Brain | 0.35 ± 0.06 | 0.21 ± 0.04 | 0.11 ± 0.02 |
| Tumor | 1.68 ± 0.30 | 1.50 ± 0.27 | 1.08 ± 0.19 |
Micro-PET/SPECT Imaging Studies in Animal Disease Models for Target Engagement
The incorporation of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (18F), into the 2-fluoroethyl group of this compound makes it a prime candidate for a Positron Emission Tomography (PET) radiotracer. PET imaging is a powerful, non-invasive technique used in preclinical research to visualize and quantify biological processes in living animal models of disease. nih.gov
Studies on the analogous compound, [18F]FEMPBBA, have highlighted the potential of this class of molecules in oncological imaging. When evaluated in a mouse tumor model, [18F]FEMPBBA demonstrated significant advantages over other established PET tracers like [18F]-FDG (Fluorodeoxyglucose) and L-[18F]FET (Fluoroethyl-L-tyrosine), especially for brain tumor imaging. nih.gov A key metric for a brain tumor imaging agent is the tumor-to-brain uptake ratio, which indicates its ability to distinguish tumor tissue from healthy brain tissue. [18F]FEMPBBA showed a markedly higher tumor-to-brain uptake ratio at all measured time points compared to both [18F]-FDG and L-[18F]FET. nih.gov
Table 2: Tumor-to-Tissue Uptake Ratios for [18F]FEMPBBA vs. Other PET Tracers (Data from a study on a structurally related compound) nih.gov
| Tracer | Time Point | Tumor/Brain Ratio | Tumor/Muscle Ratio | Tumor/Blood Ratio |
| [18F]FEMPBBA | 30 min | 4.81 | 3.73 | 1.98 |
| 60 min | 7.15 | 5.36 | 2.94 | |
| 120 min | 9.80 | 7.20 | 3.86 | |
| L-[18F]FET | 30 min | 2.54 | 2.89 | 1.55 |
| 60 min | 2.92 | 3.10 | 1.78 | |
| 120 min | 2.95 | 3.05 | 1.95 | |
| [18F]-FDG | 30 min | 0.61 | 1.50 | 0.75 |
| 60 min | 1.02 | 2.10 | 1.12 | |
| 120 min | 1.33 | 2.55 | 1.50 |
This superior performance suggests that 18F-labeled this compound analogues are promising candidates for developing new PET radiotracers for visualizing and monitoring tumors, particularly in the brain, where low background signal is crucial. nih.gov
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Identification of Key Pharmacophores and Structural Determinants for Activity
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that modifications at the N1, C2, C5, and C6 positions of the benzimidazole ring are critical for modulating activity and targeting various biological entities. nih.gov
N1-Position Substitution : The substituent at the N1 position, such as the 2-fluoroethyl group in the title compound, significantly influences the molecule's pharmacokinetic properties, including absorption, distribution, and metabolism. The size and nature of the N1-substituent can affect how the molecule fits into a target's binding pocket. For instance, in anti-inflammatory benzimidazoles, the substitution of a benzyl group at this position has been shown to enhance activity. nih.gov The fluoroethyl group, being relatively small and lipophilic, can improve cell membrane permeability.
C2-Position Substitution : This position is one of the most frequently modified sites in the development of benzimidazole-based agents. The introduction of aryl or heteroaryl groups at C2 can lead to a wide range of activities, including anticancer and anti-inflammatory effects. nih.govnih.gov The electronic properties of the substituent are crucial; for example, groups capable of acting as hydrogen bond acceptors have been correlated with topoisomerase I inhibition. nih.gov
The benzimidazole core itself acts as a key pharmacophore due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal ion coordination, with biological targets like enzymes and receptors. researchgate.net
Design and Synthesis of Analogues based on SAR Hypotheses
Based on SAR insights, the design and synthesis of analogues of this compound can be systematically undertaken to optimize for a specific biological target. The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govclockss.org
A general synthetic route to produce N1-substituted analogues involves two primary steps:
Formation of the Benzimidazole Core : Condensing an appropriately substituted o-phenylenediamine with a suitable aldehyde or carboxylic acid. For example, reacting o-phenylenediamine with formic acid would yield the parent 1H-benzo[d]imidazole.
N1-Alkylation : The subsequent alkylation of the benzimidazole nitrogen with an alkyl halide. To synthesize the title compound, 1H-benzo[d]imidazole would be reacted with 1-fluoro-2-iodoethane or a similar 2-fluoroethylating agent in the presence of a base. rsc.org
This modular synthesis allows for extensive variation. To explore SAR, analogues can be designed by:
Varying the N1-substituent : Replacing the 2-fluoroethyl group with other alkyl, aryl, or functionalized chains to probe the steric and electronic requirements of the target binding site.
Introducing substituents at C2 : Reacting the starting o-phenylenediamine with different aldehydes or carboxylic acids to introduce a diverse range of groups at the C2 position.
Modifying the Benzene (B151609) Ring : Utilizing substituted o-phenylenediamines as starting materials to introduce various functional groups at the C4, C5, C6, and C7 positions.
This systematic approach, combining rational design based on SAR with versatile synthetic strategies, is essential for the lead optimization process to develop novel benzimidazole-based compounds for therapeutic or diagnostic applications. nih.govrsc.org
Future Research Directions and Translational Perspectives in Non Clinical Studies
Exploration of Novel Biological Targets and Mechanisms of Action
There is no available scientific literature detailing the exploration of novel biological targets or the specific mechanisms of action for 1-(2-Fluoroethyl)-1H-benzo[d]imidazole. While the broader class of benzimidazole (B57391) derivatives has been investigated for a multitude of biological activities, including anthelmintic, anticancer, and antimicrobial effects, the specific molecular interactions and pathways influenced by the 1-(2-fluoroethyl) substitution remain uncharacterized. Research is needed to identify its primary and secondary pharmacological targets to understand its potential therapeutic applications.
Advanced Computational Design of Next-Generation Benzimidazole Derivatives
Information regarding the use of this compound as a lead compound in advanced computational design studies for next-generation benzimidazole derivatives is not present in the current body of scientific literature. While computational methods are widely used in drug discovery to optimize the structure and activity of benzimidazole compounds, there are no published studies that specifically focus on modifying the 1-(2-fluoroethyl) moiety to enhance efficacy or selectivity.
Development of Sophisticated In Vitro Systems and Animal Models for Efficacy and Safety Profiling
There are no published reports on the development or use of sophisticated in vitro systems or specific animal models to profile the efficacy and safety of this compound. Although general in vitro assays and animal models are extensively used for evaluating other benzimidazole derivatives, the specific application of these models to assess the pharmacological and toxicological profile of this compound has not been documented.
Integration of Omics Technologies for Comprehensive Biological Characterization
The scientific literature lacks any studies that have integrated omics technologies (genomics, proteomics, metabolomics) for the comprehensive biological characterization of this compound. Such technologies are crucial for understanding the global effects of a compound on biological systems, but their application to elucidate the molecular footprint of this specific benzimidazole derivative has not been reported.
Strategy for Preclinical Proof-of-Concept Studies to Inform Early Drug Discovery
No specific strategies for preclinical proof-of-concept studies for this compound to inform early drug discovery have been outlined in the available literature. The foundational data required to design and justify such studies, including preliminary efficacy, safety, and pharmacokinetic profiles, are currently absent.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Fluoroethyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine with fluorinated aldehydes or ketones under acidic conditions. For example, derivatives with fluoroalkyl substituents can be synthesized via a one-pot reaction using acetic acid as a catalyst at reflux temperatures (80–100°C) . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst choice : Nano SiO₂ enhances regioselectivity and reduces reaction time compared to homogeneous catalysts (e.g., H₂SO₄) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .
Key Data: Yields range from 70–85% for fluoroethyl derivatives under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. For example, the fluoroethyl group shows characteristic splitting in ¹H NMR (δ 4.5–5.0 ppm, J = 47–50 Hz for F-CH₂ coupling) .
- HRMS : Validates molecular weight (e.g., [M+H⁺] at m/z 205.0874 for C₉H₉FN₂) .
- Elemental analysis : Matches calculated vs. experimental C/H/N values (e.g., C 52.4%, H 4.4%, N 13.6%) .
- HPLC : Purity assessment using C18 columns (MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data between in vitro cytotoxicity assays and computational predictions for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Verify cell line viability (e.g., MTT assay using HepG2 vs. MCF-7 cells) and compound solubility (DMSO concentration ≤0.1%) .
- Docking validation : Compare AutoDock Vina binding scores (e.g., EGFR kinase: ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values. Adjust force fields (AMBER vs. CHARMM) to improve correlation .
- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to assess if rapid degradation explains low in vivo efficacy despite promising in silico predictions .
Q. What strategies optimize the substituent pattern on the benzimidazole core to enhance target selectivity while maintaining favorable ADMET properties?
- Methodological Answer :
- Substituent screening : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 2 to enhance kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.3 µM for -H) .
- ADMET profiling : Use SwissADME to predict logP (optimal 2–3), topological polar surface area (<90 Ų for blood-brain barrier penetration), and hERG inhibition risk .
- Selectivity mapping : Compare molecular docking poses across kinase isoforms (e.g., EGFR vs. HER2) to identify critical hydrogen bonds (e.g., Thr790 interaction) .
Q. How does the choice of catalyst (e.g., nano SiO₂ vs. homogeneous catalysts) affect reaction kinetics and regioselectivity in benzimidazole synthesis?
- Methodological Answer :
- Nano SiO₂ : Provides acidic sites for imine cyclization, reducing reaction time (2 h vs. 6 h for H₂SO₄) and improving regioselectivity (>90% 1,2-disubstituted products) .
- Homogeneous catalysts : H₂SO₄ or p-TsOH may protonate intermediates, leading to side products (e.g., 1,3-isomers in 15–20% yield) .
Kinetic Data: Pseudo-first-order rate constants (k) with SiO₂ are 2.5× higher than H₂SO₄ .
Q. What computational approaches are most suitable for predicting the photophysical properties of this compound derivatives, and how do they correlate with experimental observations?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.2 eV for fluorescence). Include solvent effects (PCM model for ethanol) .
- TD-DFT : Predict UV-Vis spectra (λmax ≈ 320 nm for π→π* transitions), validated via experimental absorbance .
- Nonlinear optics (NLO) : Compute hyperpolarizability (β) using CAM-B3LYP; fluoroethyl groups enhance β by 30% compared to methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
